molecular formula C24H32N2O5S B2678375 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 921998-44-9

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

Cat. No. B2678375
CAS RN: 921998-44-9
M. Wt: 460.59
InChI Key: GJHATQRMZHMLHP-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with potential therapeutic applications is a primary research area. Studies have focused on creating new chemical entities, such as the synthesis of a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were characterized by their physical, microanalytical, and spectral data. These compounds were explored for their anti–HIV and antifungal activities, showcasing the potential of such molecular frameworks in developing new therapeutic agents (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

The design and synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been explored for their applications in photodynamic therapy (PDT). These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Development of Fungicides

Research into the development of novel fungicides has led to the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. These compounds demonstrated moderate to high fungicidal activities against several phytopathogenic fungi, suggesting their potential as fungicidal candidates for crop protection (Yang et al., 2017).

Exploration of GABA Uptake Inhibitors

The synthesis and pharmacological evaluation of selective inhibitors of glial GABA uptake have been conducted. Compounds synthesized showed potential as more potent inhibitors of glial rather than neuronal GABA uptake, highlighting their significance in researching neurological conditions and therapies (Falch et al., 1999).

Antimicrobial and Enzyme Inhibitory Effects

Synthesis and characterization of new Schiff bases of Sulfa drugs and their metal complexes have been investigated for their antimicrobial activities and enzyme inhibitory effects on carbonic anhydrase I and II. These studies provide insights into the potential application of these compounds in treating infections and managing enzyme-related disorders (Alyar et al., 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-7-17-8-11-20(30-6)22(12-17)32(28,29)25-18-9-10-19-21(13-18)31-15-24(4,5)23(27)26(19)14-16(2)3/h8-13,16,25H,7,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHATQRMZHMLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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